
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The dihydrochloride form is obtained by treating the final product with hydrochloric acid, resulting in the formation of the dihydrochloride salt.
化学反应分析
Types of Reactions
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: Lacks the bromine atom and methanamine group, making it less reactive in certain chemical reactions.
4-Bromo-1-methylpyrazole: Similar structure but lacks the second methyl group, affecting its chemical properties and reactivity.
1,5-Dimethylpyrazole: Lacks the bromine atom, resulting in different reactivity and applications
Uniqueness
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-4-6(7)5(3-8)9-10(4)2;;/h3,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIVVZIUSJXZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
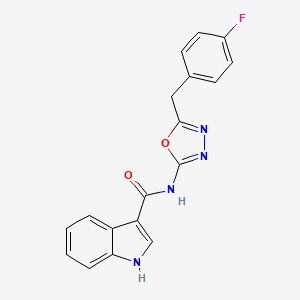
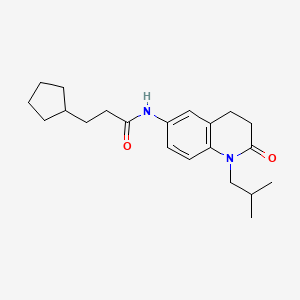
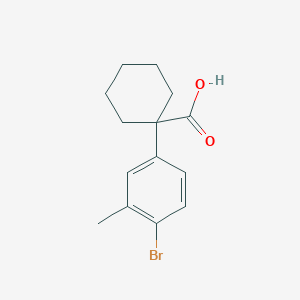
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)
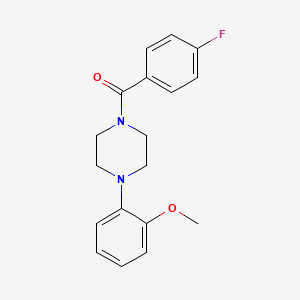

![[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2722103.png)

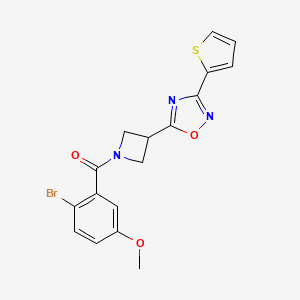
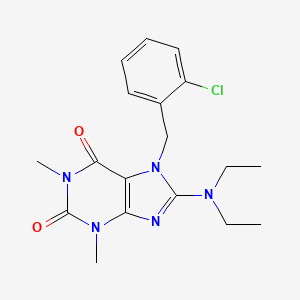
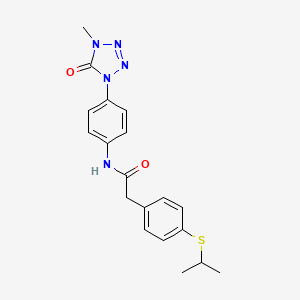
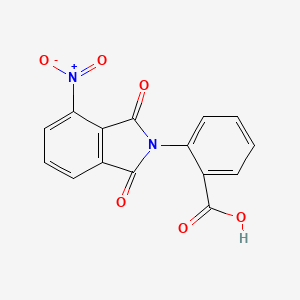
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/new.no-structure.jpg)

